N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

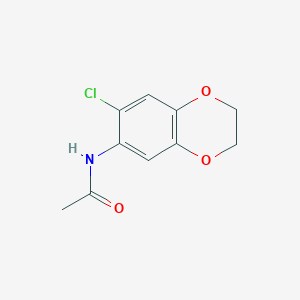

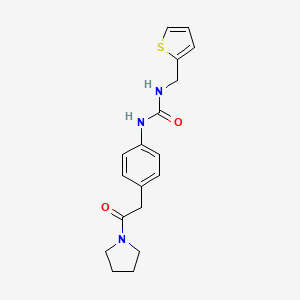

“N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a chemical compound with the molecular formula C10H10ClNO3 and a molecular weight of 227.65 . It is a solid substance with a melting point between 173 - 175°C . The compound’s IUPAC name is N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide .

Molecular Structure Analysis

The compound’s structure can be represented by the SMILES notation: CC(=O)NC1=CC2=C(C=C1Cl)OCCO2 . This indicates that the compound contains an acetamide group (CC(=O)N-) attached to a 7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl group.Physical And Chemical Properties Analysis

“N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide” is a solid substance with a melting point between 173 - 175°C . It has a molecular weight of 227.64 and a molecular formula of C10H10ClNO3 .Aplicaciones Científicas De Investigación

Antibacterial Agent

The compound has been found to have antibacterial properties. It has been used in the study of biofilm inhibition against Escherichia coli and Bacillus subtilis . The compound was found to be a rather active inhibitor of these two pathogenic bacterial strains .

Antifungal Agent

Sulfonamides, which are part of the compound’s structure, are known for their antifungal properties . This suggests that the compound could potentially be used in the treatment of fungal infections.

Anti-inflammatory Agent

The compound’s structure includes benzodioxane fragments, which are known for their anti-inflammatory properties . This suggests potential use in the treatment of inflammatory conditions.

Anti-protozoal Agent

Sulfonamides are also known for their anti-protozoal properties . This suggests that the compound could potentially be used in the treatment of protozoal infections.

HIV Protease Inhibitor

Sulfa medicines, which include sulfonamides, have been reported as potent HIV protease inhibitors . This suggests that the compound could potentially be used in the treatment of HIV.

Anti-cancer Agent

Sulfa medicines have also been reported as anti-cancer agents . This suggests that the compound could potentially be used in the treatment of cancer.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide are cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in the nervous system and inflammatory responses, respectively.

Mode of Action

N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide interacts with its targets by inhibiting their activity . This inhibition can alter the normal functioning of the nervous system and inflammatory responses, leading to potential therapeutic effects.

Biochemical Pathways

The compound’s inhibition of cholinesterases affects the cholinergic pathway , which is involved in transmitting signals in the nervous system. By inhibiting lipoxygenase, the compound can also impact the arachidonic acid pathway , which plays a role in inflammation and immune responses .

Result of Action

The inhibition of cholinesterases and lipoxygenase by N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can lead to changes in nerve signal transmission and inflammatory responses. This can potentially result in therapeutic effects for conditions like Alzheimer’s disease .

Propiedades

IUPAC Name |

N-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-6(13)12-8-5-10-9(4-7(8)11)14-2-3-15-10/h4-5H,2-3H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCQISKREHRGQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1Cl)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2914981.png)

![3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2914993.png)

![7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2914994.png)

![2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2914995.png)

![methyl 4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate](/img/structure/B2914996.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2915001.png)